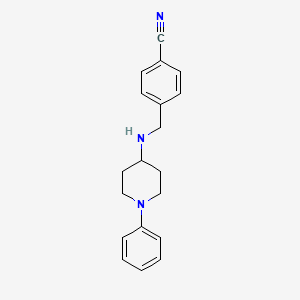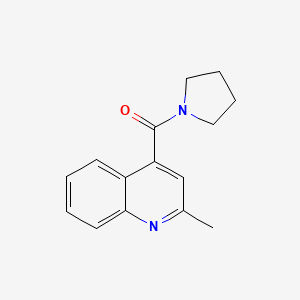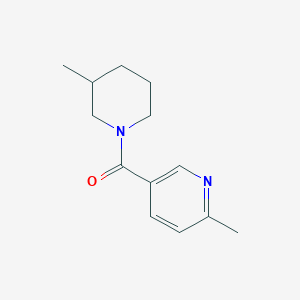
4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine
描述
4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine, also known as 4-CN-BPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine is not fully understood. However, it is believed to act as an agonist for the sigma-1 receptor, leading to the modulation of various physiological processes. Studies have also suggested that this compound may have a neuroprotective effect by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, this compound has been shown to have analgesic effects, making it a potential candidate for the development of new pain medications.
实验室实验的优点和局限性
One of the primary advantages of 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine is its high affinity for the sigma-1 receptor, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have various biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
未来方向
There are several future directions for the study of 4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine. One area of interest is its potential use in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, rheumatoid arthritis, and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, there is a need for the development of new synthesis methods to improve the yield and purity of this compound.
科学研究应用
4-Cyanobenzyl(1-phenylpiperidin-4-yl)amine has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, neuroprotection, and cell survival. Studies have shown that this compound has a high affinity for the sigma-1 receptor, making it a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
4-[[(1-phenylpiperidin-4-yl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c20-14-16-6-8-17(9-7-16)15-21-18-10-12-22(13-11-18)19-4-2-1-3-5-19/h1-9,18,21H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQKNGUMOFKNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=C(C=C2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)
![2-methyl-5-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479463.png)
![N-[2-[[2-(2-cyanoethyl)-5-(4-methoxyphenyl)pyrazol-3-yl]amino]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B7479467.png)
![[3-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridin-5-yl]-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7479469.png)
![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)
![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7479479.png)
![3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol](/img/structure/B7479488.png)


![3-[[(5Z)-3-methyl-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B7479505.png)
![N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7479510.png)

![4-[[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzamide](/img/structure/B7479521.png)
![2-bromo-N'-[2-(3-fluorophenoxy)acetyl]benzohydrazide](/img/structure/B7479529.png)